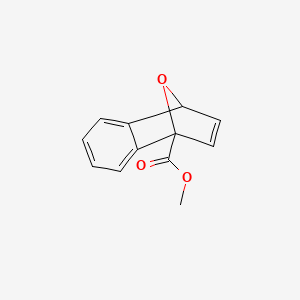
1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl-
概要
説明
1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- is a complex organic compound that belongs to the class of star-shaped molecules. These compounds are characterized by a central core with multiple arms extending outward. The specific structure of 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- includes a benzene-1,3,5-triamine core with three 4-methylphenyl and three phenyl groups attached. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- typically involves a multi-step process. One common method is the Friedel–Crafts polymerization reaction. This reaction involves the use of 2,4,6-trichloro-1,3,5-triazine as a core reagent, which reacts with derivatives of triphenylamine, such as 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene .
The reaction conditions for this synthesis include:
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Aluminum chloride or other Lewis acids
Temperature: Typically maintained at room temperature to 40°C
Reaction Time: Several hours to overnight, depending on the specific reagents and conditions
Industrial Production Methods
Industrial production of 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and stirring mechanisms
Purification: Techniques such as recrystallization, column chromatography, or distillation to obtain high-purity product
Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry to ensure product consistency and purity
化学反応の分析
Types of Reactions
1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products
Oxidation: Formation of quinones or other oxidized derivatives
Reduction: Formation of partially or fully reduced amines
Substitution: Formation of halogenated or substituted derivatives
科学的研究の応用
1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- has several scientific research applications:
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug delivery vehicle due to its unique structure and properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- involves its interaction with various molecular targets and pathways. The compound’s star-shaped structure allows for multiple points of interaction, enhancing its binding affinity and specificity. In the context of conjugated microporous polymers, the compound’s twisted propeller-like conformation and charge-transfer interactions play a crucial role in its ability to capture and release guest molecules like iodine .
類似化合物との比較
Similar Compounds
1,3,5-Tris(diphenylamino)benzene: Similar structure but with diphenylamino groups instead of 4-methylphenyl groups.
N,N,N′,N′-Tetraphenyl-1,4-phenylenediamine: Another star-shaped molecule with a different core structure.
Uniqueness
1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- is unique due to the presence of both 4-methylphenyl and phenyl groups, which impart specific electronic and steric properties. These properties enhance its performance in applications like gas capture and fluorescence sensing .
特性
IUPAC Name |
1-N,3-N,5-N-tris(4-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H39N3/c1-34-19-25-40(26-20-34)46(37-13-7-4-8-14-37)43-31-44(47(38-15-9-5-10-16-38)41-27-21-35(2)22-28-41)33-45(32-43)48(39-17-11-6-12-18-39)42-29-23-36(3)24-30-42/h4-33H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXRMCCXZZIHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C)N(C6=CC=CC=C6)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H39N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566828 | |
| Record name | N~1~,N~3~,N~5~-Tris(4-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126717-25-7 | |
| Record name | N~1~,N~3~,N~5~-Tris(4-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















